[4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
“4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” is a fascinating compound with a complex structure. Let’s explore its various facets.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the cyclization of amido-nitriles, yielding disubstituted imidazoles. Nickel-catalyzed addition to nitrile precursors followed by proto-demetallation, tautomerization, and dehydrative cyclization leads to the desired 2,4-disubstituted NH-imidazoles .
- Another approach utilizes azide-alkyne cycloaddition, resulting in the formation of the tetrazole ring .
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and scalability.
Chemical Reactions Analysis
- “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include nickel catalysts, sodium azide, and triethyl orthoformate.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug development due to its versatile structure.
Biology: Investigated for potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Evaluated for its therapeutic potential in various diseases.
Mechanism of Action
- “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” likely exerts its effects through inhibition of specific molecular targets. For example, it may interact with cytochrome P450 enzymes .
Comparison with Similar Compounds
- Similar compounds include other tetrazoles, such as 5-aryl-4H-1,2,4-triazole derivatives .
- Uniqueness lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-9-7-16(8-10-17)19(25)23-11-12-26-18(13-23)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 |
InChI Key |
QPVIUCSPCITOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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